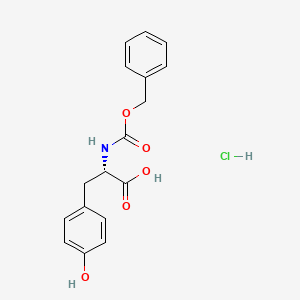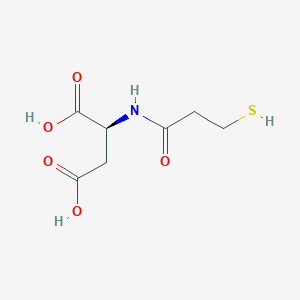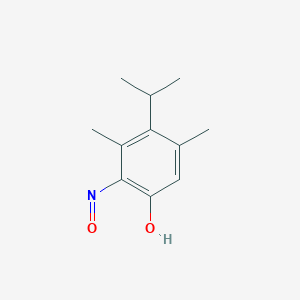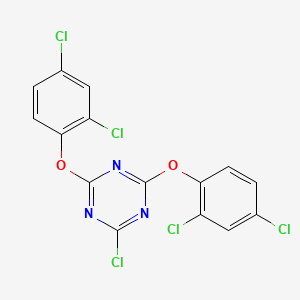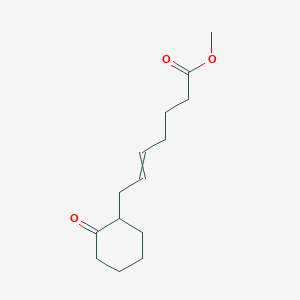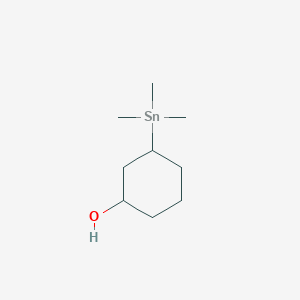
3-(Trimethylstannyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trimethylstannyl)cyclohexan-1-ol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a cyclohexanol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylstannyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with trimethyltin chloride in the presence of a reducing agent. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
3-(Trimethylstannyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexanol or other reduced derivatives.
Substitution: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylstannyl group.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
科学研究应用
3-(Trimethylstannyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Trimethylstannyl)cyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and trimethylstannyl groups. These interactions can lead to various biochemical and chemical effects, such as enzyme inhibition or activation, depending on the specific context and target.
相似化合物的比较
Similar Compounds
3-Methoxycyclohexan-1-ol: Similar in structure but with a methoxy group instead of a trimethylstannyl group.
3-Cyclohexen-1-ol: Contains a double bond in the cyclohexane ring, differing in reactivity and stability.
Uniqueness
3-(Trimethylstannyl)cyclohexan-1-ol is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanol derivatives. This uniqueness makes it valuable in specific synthetic and research applications.
属性
CAS 编号 |
64010-81-7 |
|---|---|
分子式 |
C9H20OSn |
分子量 |
262.96 g/mol |
IUPAC 名称 |
3-trimethylstannylcyclohexan-1-ol |
InChI |
InChI=1S/C6H11O.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2,6-7H,1,3-5H2;3*1H3; |
InChI 键 |
LVOGNKGVZFXEJX-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1CCCC(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


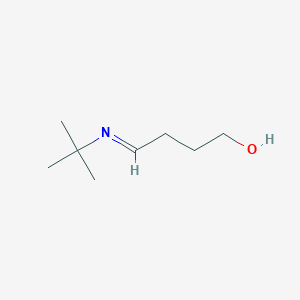
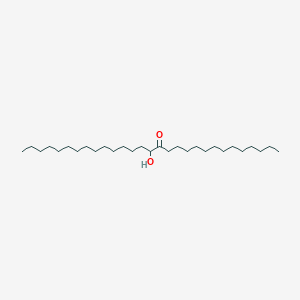
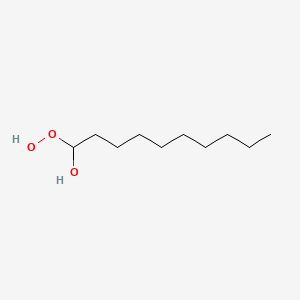
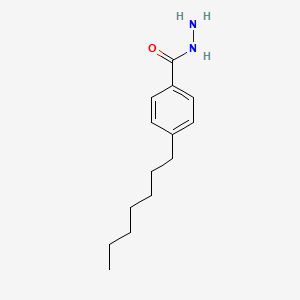
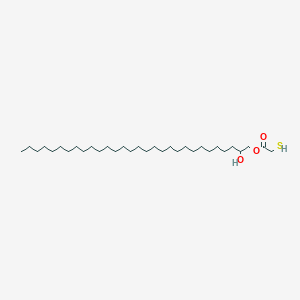
![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
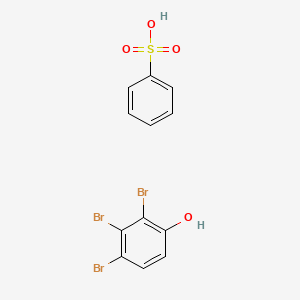
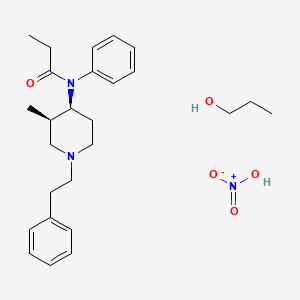
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
